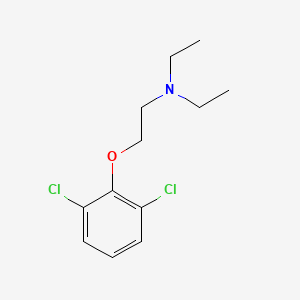![molecular formula C20H16N2O2S B5684613 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)
3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a thieno[2,3-d]pyrimidine ring system, which is a class of compounds known for their biological and pharmacological activities.
作用机制
The mechanism of action of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. The anti-inflammatory and anti-bacterial properties of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and to disrupt bacterial cell membranes, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. The compound has also been reported to inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. The anti-bacterial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes.
实验室实验的优点和局限性
One of the advantages of using 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to induce cytotoxicity in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, the compound has been shown to exhibit low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in experimental settings.
未来方向
There are several future directions for research on 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a photosensitizer in photodynamic therapy. In addition, further studies are needed to elucidate the mechanism of action of the compound and to optimize its use in experimental settings. Finally, the potential of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one as a lead compound for the development of new anti-cancer drugs should be explored.
In conclusion, 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic molecule that has potential applications in various fields of scientific research. The compound exhibits cytotoxic activity against cancer cells, anti-inflammatory and anti-bacterial properties, and has been investigated for its potential as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the mechanism of action of the compound and to optimize its use in experimental settings.
合成方法
The synthesis of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that starts with the reaction between 2-phenylethanol and potassium hydroxide to form 2-phenoxyethyl potassium salt. The 2-phenoxyethyl potassium salt is then reacted with 2-chlorothiophene-3-carboxaldehyde to form 2-(2-phenoxyethyl)thiophene-3-carbaldehyde. The final step involves the reaction of 2-(2-phenoxyethyl)thiophene-3-carbaldehyde with guanidine carbonate to form 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
科学研究应用
The potential applications of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in scientific research are numerous. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory and anti-bacterial properties. In addition, the compound has been investigated for its potential as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20-18-17(15-7-3-1-4-8-15)13-25-19(18)21-14-22(20)11-12-24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBARPFTEOOACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)


![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5684592.png)
![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)
![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)
![2-(4-chlorophenoxy)-N-[5-(dimethylamino)-2-methylphenyl]acetamide](/img/structure/B5684604.png)
![2-(cyclopropylmethyl)-9-(3-hydroxy-4-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684606.png)
